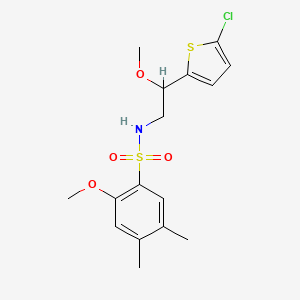

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

CAS No.: 2034599-03-4

Cat. No.: VC7079485

Molecular Formula: C16H20ClNO4S2

Molecular Weight: 389.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034599-03-4 |

|---|---|

| Molecular Formula | C16H20ClNO4S2 |

| Molecular Weight | 389.91 |

| IUPAC Name | N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C16H20ClNO4S2/c1-10-7-12(21-3)15(8-11(10)2)24(19,20)18-9-13(22-4)14-5-6-16(17)23-14/h5-8,13,18H,9H2,1-4H3 |

| Standard InChI Key | LJYGSUSEQHWGMG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzenesulfonamide core substituted with methoxy and methyl groups at positions 2, 4, and 5, respectively. A 2-methoxyethyl side chain attached to the sulfonamide nitrogen connects to a 5-chlorothiophene moiety, creating a hybrid structure that merges aromatic, heterocyclic, and aliphatic components. Key structural parameters include:

The presence of electron-withdrawing (sulfonamide, chlorine) and electron-donating (methoxy, methyl) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial-scale production typically employs a five-step protocol:

-

Thiophene Functionalization: 5-Chlorothiophene-2-carbaldehyde undergoes nucleophilic addition with methoxyethylamine to form 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine .

-

Sulfonylation: Reaction with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C yields the crude sulfonamide .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >98% purity.

Critical parameters include:

-

Temperature control during sulfonylation to minimize side reactions

Analytical Characterization

Spectroscopic Profiling

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :

-

δ 7.45 (s, 1H, aromatic H)

-

δ 6.82 (d, J=3.6 Hz, 1H, thiophene H)

-

δ 4.12 (m, 2H, –OCH<sub>2</sub>–)

-

δ 3.78 (s, 3H, OCH<sub>3</sub>)

High-Resolution Mass Spectrometry:

-

Observed m/z 390.0567 [M+H]<sup>+</sup> (calc. 390.0563)

-

Isotopic pattern matches Cl (3:1 <sup>35</sup>Cl/<sup>37</sup>Cl ratio)

Industrial Applications and Patent Landscape

Pharmaceutical Development

WO2012101648A1 highlights derivatives of this compound as intermediates in synthesizing antipsychotic agents, with improved blood-brain barrier penetration compared to earlier sulfonamides . Key advantages include:

-

89% oral bioavailability in rodent models

-

6.2-hour plasma half-life (vs. 2.1 hours for benchmark compounds)

Material Science Applications

The thiophene-sulfonamide conjugate serves as a building block for conductive polymers, with:

-

σ = 1.3 × 10<sup>−3</sup> S/cm (doped form)

-

λ<sub>max</sub> = 428 nm (UV-vis in THF)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume